molecular formula C16H23N5Na2O16P2 B1140252 GDP-ALPHA-D-MANNOSE, DISODIUM SALT CAS No. 103301-73-1

GDP-ALPHA-D-MANNOSE, DISODIUM SALT

Cat. No.: B1140252
CAS No.: 103301-73-1
M. Wt: 649.3
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Description

Chemical Identity and Nomenclature

GDP-α-D-mannose disodium salt is a nucleotide sugar with the chemical formula C₁₆H₂₃N₅Na₂O₁₆P₂ and a molecular weight of 649.3 g/mol . Its IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dihydrogen diphosphate disodium salt . The compound is identified by the CAS number 103301-73-1 and is alternatively termed GDP-mannose, GDP-Man, or guanosine 5'-diphospho-D-mannose disodium salt.

Structural Features

  • The molecule comprises a guanosine diphosphate moiety linked to α-D-mannose via a pyrophosphate bond.
  • The disodium salt form enhances solubility in aqueous solutions, making it suitable for biochemical assays.

Key Physical Properties

Property Value Source
Appearance White to off-white powder
Solubility Soluble in water (50 mg/mL)
Storage Conditions -20°C, desiccated

The α-anomeric configuration of the mannose residue is critical for its recognition by mannosyltransferases, ensuring proper glycosylation.

Historical Context of Discovery and Characterization

The study of GDP-mannose began in the mid-20th century alongside investigations into nucleotide sugars. Early work identified its role in bacterial alginate biosynthesis, particularly in Pseudomonas aeruginosa, where GDP-mannose dehydrogenase (GMD) regulates alginate production. The gene encoding GMD (algD) was cloned in the 1990s, revealing feedback inhibition by GDP-fucose.

Milestones in Enzymatic Characterization

  • 1960s–1980s : GDP-mannose was recognized as a substrate for mannosyltransferases in yeast and mammalian systems, facilitating N-linked glycan synthesis.
  • 1998 : Human GDP-mannose 4,6-dehydratase was cloned, enabling in vitro reconstitution of GDP-fucose biosynthesis.
  • 2017 : A multi-enzyme cascade achieved GDP-mannose synthesis from mannose and polyphosphate, yielding 566 nmol with 71% efficiency.

The enzyme mannose-1-phosphate guanylyltransferase (ManC), which catalyzes GDP-mannose formation from GTP and mannose-1-phosphate, has been structurally characterized in Escherichia coli and Saccharomyces cerevisiae, revealing conserved Rossmann-fold domains.

Significance in Biochemical Research

Glycosylation and Protein Folding
GDP-α-D-mannose disodium is indispensable for N-linked glycosylation in the endoplasmic reticulum. Mannosylation ensures proper protein folding, stability, and intracellular trafficking. Mutations in GDP-mannose biosynthesis pathways are linked to congenital disorders of glycosylation, underscoring its physiological necessity.

Alginate Biosynthesis
In Pseudomonas aeruginosa, GDP-mannose is converted to GDP-mannuronate via GMD, a key step in alginate production. Alginate’s role in biofilm formation and antibiotic resistance has made GMD a target for therapeutic intervention.

Vitamin C Synthesis in Plants
GDP-mannose is a precursor for L-ascorbic acid (vitamin C) in plants. The VTC1 locus in Arabidopsis thaliana encodes GDP-mannose pyrophosphorylase, linking GDP-mannose levels to antioxidant defense mechanisms.

Enzymatic Reactions Involving GDP-Mannose

Reaction Enzyme Product Biological Role Source
GDP-mannose → GDP-4-keto-6-deoxy-mannose GDP-mannose 4,6-dehydratase GDP-4-keto-6-deoxy-mannose Fucose biosynthesis
GDP-mannose + dolichol-PP-GlcNAc₂ Alg1 mannosyltransferase Dolichol-PP-GlcNAc₂-Man₁ Lipid-linked oligosaccharide assembly
GDP-mannose → GDP-L-galactose GDP-mannose 3,5-epimerase GDP-L-galactose Plant vitamin C synthesis

Industrial Applications

  • Glycoengineering : Cell-free systems utilize GDP-mannose to synthesize lipid-linked oligosaccharides for in vitro protein glycosylation.
  • Rare Sugar Production : Enzymatic cascades convert GDP-mannose to GDP-L-fucose and other rare sugars for pharmaceutical use.

Properties

CAS No.

103301-73-1

Molecular Formula

C16H23N5Na2O16P2

Molecular Weight

649.3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

GDP-ALPHA-D-MANNOSE, DISODIUM SALT can be synthesized through chemical synthesis or enzyme-catalyzed reactions. The enzyme-catalyzed method is more common, utilizing enzymes from yeast or bacteria to catalyze the reaction between mannose and GDP, forming GDP-D-mannose. This compound is then reacted with sodium salts to produce GDP-D-mannose disodium salt .

Industrial Production Methods

Industrial production of GDP-ALPHA-D-MANNOSE, DISODIUM SALT typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired enzymes, which catalyze the formation of GDP-D-mannose from mannose and GDP. The product is then purified and converted to its disodium salt form .

Chemical Reactions Analysis

Types of Reactions

GDP-ALPHA-D-MANNOSE, DISODIUM SALT undergoes various types of reactions, including glycosylation, where it acts as a mannose donor in glycosyltransferase-mediated reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its specific role in glycosylation processes .

Common Reagents and Conditions

The common reagents used in reactions involving GDP-ALPHA-D-MANNOSE, DISODIUM SALT include glycosyltransferases, which facilitate the transfer of mannose to acceptor molecules. The reactions usually occur under mild conditions, often in aqueous solutions at physiological pH and temperature .

Major Products

The major products formed from reactions involving GDP-ALPHA-D-MANNOSE, DISODIUM SALT are glycosylated molecules, such as glycoproteins and glycolipids. These products are essential in various biological processes, including cell signaling, protein folding, and immune responses .

Scientific Research Applications

Substrate for Glycosyltransferases

GDP-ALPHA-D-MANNOSE serves as a substrate for mannosyltransferases, which are enzymes that catalyze the transfer of mannose to glycoproteins and glycolipids. This is crucial for the proper folding and functionality of glycoproteins in eukaryotic cells, particularly in yeast like Saccharomyces cerevisiae where it is extensively utilized .

Protein Mannosylation

Mannosylation is vital for the synthesis of glycoproteins. GDP-ALPHA-D-MANNOSE is involved in the biosynthesis of N-linked oligosaccharides, which are important for protein stability and activity. Research indicates that the availability of GDP-mannose directly influences the glycosylation efficiency of proteins .

Biotechnology and Synthetic Biology

In synthetic biology, GDP-ALPHA-D-MANNOSE is used in enzyme cascades for the production of glycosylated products. For instance, it has been employed in one-pot enzyme reactions to regenerate GDP-mannose from mannose-1-phosphate, facilitating the synthesis of lipid-linked oligosaccharides (LLOs) that are precursors for glycoengineering .

Cell-Free Systems

The compound has been utilized in cell-free systems for the production of glycoproteins and LLOs. These systems allow researchers to bypass cellular constraints and optimize conditions for glycosylation reactions, making it easier to study enzyme kinetics and optimize production processes .

Treatment of Glycosylation Disorders

GDP-ALPHA-D-MANNOSE has potential therapeutic applications in treating congenital disorders of glycosylation (CDG), where patients exhibit underglycosylated proteins due to defects in glycosylation pathways. Supplementing with mannose or its derivatives can help restore normal glycoprotein synthesis .

Ascorbate Biosynthesis

In plants, GDP-ALPHA-D-MANNOSE is a precursor for ascorbate (vitamin C) biosynthesis via the action of GDP-D-mannose epimerase (GME). This enzyme converts GDP-ALPHA-D-MANNOSE into GDP-L-galactose, which is critical for ascorbate production and has implications for plant health and stress responses .

Enzyme Kinetics and Optimization

Studies have demonstrated the use of GDP-ALPHA-D-MANNOSE in optimizing enzyme kinetics within synthetic pathways. The development of high-performance anion exchange chromatography methods has allowed researchers to accurately measure reaction rates and yields during enzyme-catalyzed reactions involving this nucleotide sugar .

Molecular Evolution Studies

Research into the molecular evolution of enzymes like GME has highlighted the importance of GDP-ALPHA-D-MANNOSE in metabolic pathways across various organisms, indicating its evolutionary significance in carbohydrate metabolism .

Mechanism of Action

GDP-ALPHA-D-MANNOSE, DISODIUM SALT exerts its effects by serving as a mannose donor in glycosyltransferase reactions. The molecular targets are glycosyltransferase enzymes, which transfer the mannose moiety from GDP-ALPHA-D-MANNOSE to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions and signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Purity : >99.50% (HPLC) for research-grade material .
  • Storage : Recommended at -20°C in light-protected vials; avoid freeze-thaw cycles to prevent degradation .
  • Solubility : Soluble in aqueous buffers; heating to 37°C and sonication enhance dissolution .
Structural and Functional Comparisons

The table below highlights structural and functional differences between GDP-alpha-D-mannose disodium salt and analogous nucleotide sugars or GDP derivatives:

Compound CAS Number Molecular Formula Key Features Biological Role
GDP-alpha-D-mannose disodium salt 103301-73-1 C₁₆H₂₃N₅Na₂O₁₆P₂ Contains mannose; disodium salt stabilizes the phosphate groups . Substrate for mannosyltransferases in N-linked glycosylation .
GDP-L-fucose disodium salt 15839-70-0 C₁₆H₂₃N₅Na₂O₁₅P₂ Features L-fucose instead of mannose; sodium ions enhance solubility . Critical for fucosylation in cell adhesion and immune signaling .
UDP-D-mannose disodium salt Not specified C₁₅H₂₂N₂Na₂O₁₈P₂ Uridine base instead of guanosine; similar mannose linkage . Involved in plant cell wall synthesis and bacterial capsule formation .
Guanosine 5'-diphosphate (GDP) disodium salt 7415-69-2 C₁₀H₁₃N₅Na₂O₁₁P₂ Lacks the sugar moiety; pure GDP form . Substrate for GTPases in signal transduction and RNA synthesis .
Disodium adenosine triphosphate Not specified C₁₀H₁₄N₅Na₂O₁₃P₃ Adenine base with triphosphate group; higher phosphate content . Energy currency in cells; cofactor in kinase assays .
Physicochemical and Application Differences
  • Solubility and Stability: GDP-alpha-D-mannose disodium salt and GDP-L-fucose disodium salt require -20°C storage to maintain stability, whereas GDP disodium salt (without sugar) is less hygroscopic and may tolerate short-term room-temperature handling . UDP-D-mannose disodium salt has comparable solubility but is more prone to enzymatic hydrolysis due to uridine’s susceptibility to phosphatases .
  • Purity and Research Use: GDP-alpha-D-mannose disodium salt is typically >99.5% pure, ensuring reliability in enzymatic assays . In contrast, GDP-L-fucose sodium salt is often ≥85% pure, reflecting challenges in synthesizing fucose-linked nucleotides .
  • Applications: GDP-alpha-D-mannose: Used to study congenital disorders of glycosylation (CDGs) and bacterial virulence factors . GDP-L-fucose: Applied in cancer research (e.g., fucosylation’s role in metastasis) and leukocyte adhesion deficiency studies . GDP disodium salt (without sugar): Utilized in GTPase kinetics and G-protein-coupled receptor (GPCR) signaling .

Biological Activity

GDP-alpha-D-mannose disodium salt (CAS No. 103301-73-1) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in glycosylation reactions. It serves as a donor substrate for mannosyltransferases, enzymes that facilitate the transfer of mannose residues to glycoproteins and glycolipids. This compound is also a precursor for GDP-beta-L-fucose, which is significant in the biosynthesis of fucosylated glycans.

  • Molecular Formula: C16_{16}H23_{23}N5_5Na2_2O16_{16}P2_2
  • Molecular Weight: 649.30 g/mol
  • Storage Conditions: -20°C
  • Safety Information: Classified as harmful (Xn), with risk phrases indicating potential health hazards.

Biological Functions

GDP-alpha-D-mannose disodium salt exhibits several important biological activities:

  • Glycosylation : It acts as a substrate for mannosyltransferases, which are essential for the glycosylation of proteins and lipids. This process is vital for proper protein folding, stability, and function.
  • Pathogen Inhibition : Derivatives of GDP-alpha-D-mannose have shown potential in inhibiting various pathogens. For instance, it can interfere with the biosynthesis of polysaccharides in fungal cell walls, which is crucial for their integrity and virulence .
  • Metabolic Pathways : It is involved in the synthesis of GDP-beta-L-fucose through the action of GDP-mannose epimerase (GME), which catalyzes the conversion of GDP-alpha-D-mannose to GDP-beta-L-galactose and subsequently to GDP-beta-L-fucose .

Case Studies

  • Inhibition of Fungal Infections : A study highlighted that targeting GDP-mannose transporters could be a novel strategy to combat fungal infections, as mannose is a predominant sugar in fungal cell walls. The research indicated that manipulating GDP-alpha-D-mannose levels could disrupt fungal growth and pathogenicity .
  • Plant Metabolism : In plants, GDP-alpha-D-mannose plays a role in vitamin C biosynthesis. The enzyme GME utilizes this compound to produce GDP-beta-L-galactose, demonstrating its importance in plant metabolism and stress responses .
  • Glycosylation Disorders : Mutations affecting GDP-mannose transport can lead to congenital disorders of glycosylation (CDG), underscoring the clinical relevance of this compound in human health .

Data Tables

PropertyValue
Molecular FormulaC16_{16}H23_{23}N5_5Na2_2O16_{16}P2_2
Molecular Weight649.30 g/mol
CAS Number103301-73-1
Biological RoleMannosyltransferase substrate
Pathogen InhibitionYes
Clinical RelevanceCongenital disorders

Q & A

Q. What are the recommended storage and handling protocols for GDP-α-D-mannose, disodium salt to ensure stability in experimental settings?

GDP-α-D-mannose should be stored at -20°C in a tightly sealed container to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles, as this may compromise its structural integrity. For reconstitution, use ultrapure water or buffered solutions (e.g., 25 mM NaPO₄, pH 7.2) under inert atmospheric conditions to minimize hydrolysis .

Q. How is GDP-α-D-mannose synthesized in vitro, and what enzymatic systems are typically employed?

GDP-α-D-mannose is synthesized via enzymatic pathways using mannose-1-phosphate guanylyltransferase , which catalyzes the reaction between GTP and mannose-1-phosphate. Alternatively, bacterial enzymes like GDP-mannose dehydratase (GMD) and reductase (RMD) from Pseudomonas aeruginosa can be used for downstream modifications (e.g., GDP-rhamnose biosynthesis). Ensure reaction buffers contain 5 mM MgCl₂ and 50 mM Tris-HCl (pH 8.0) to optimize enzyme activity .

Q. What analytical methods are suitable for quantifying GDP-α-D-mannose purity and concentration?

  • HPLC : Use an anion-exchange column (e.g., 4.6 × 250 mm) with a mobile phase of 90% KH₂PO₄ (0.1 M, pH 3.5) and 10% acetonitrile at 0.7 mL/min flow rate. Detect absorbance at 260 nm for nucleotide-specific quantification .
  • Enzymatic assays : Couple with NADH-dependent enzymes (e.g., GDP-mannose pyrophosphorylase) and monitor absorbance changes at 340 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of GDP-mannose-dependent enzymes across studies?

Discrepancies often arise from differences in enzyme sources (e.g., plant vs. bacterial orthologs) or assay conditions. Standardize protocols by:

  • Using 5 mM MgCl₂ as a cofactor.
  • Validating substrate specificity with control nucleotides (e.g., GDP-glucose, GDP-fucose).
  • Including thermostability tests (e.g., pre-incubating enzymes at 37°C for 10 minutes) to assess activity retention .

Q. What experimental strategies are recommended for structural elucidation of GDP-α-D-mannose-protein complexes?

  • NMR spectroscopy : Perform 2D homonuclear (COSY, TOCSY) and heteronuclear (HSQC, HMBC) experiments in 90% H₂O/10% D₂O at 25°C. Assign resonances using acetone as an internal reference (δH = 2.225 ppm ).
  • X-ray crystallography : Co-crystallize with target proteins (e.g., glycosyltransferases) using PEG 3350 as a precipitant and GDP-mannose at 10 mM concentration in the cryoprotectant solution .

Q. How can researchers address low yields in glycosylation reactions involving GDP-α-D-mannose?

Optimize reaction parameters:

  • Maintain pH 7.0–8.0 to stabilize the glycosyl donor.
  • Include divalent cations (Mn²⁺ or Mg²⁺) to enhance glycosyltransferase activity.
  • Use substrate analogs (e.g., GDP-β-L-galactose) to test for competitive inhibition and identify bottlenecks in catalytic efficiency .

Q. What methodologies are available to study the role of GDP-α-D-mannose in plant ascorbic acid biosynthesis?

  • Knockout mutants : Use CRISPR/Cas9 to disrupt GMPase or GME genes in Arabidopsis and quantify ascorbic acid via HPLC-UV or LC-MS .
  • Isotopic labeling : Feed plants with ¹³C-mannose and track incorporation into ascorbic acid using NMR or mass spectrometry .

Data Contradiction Analysis

Q. How should conflicting reports on the substrate specificity of GDP-mannose dehydratase (GMD) be interpreted?

Variations in GMD specificity may stem from:

  • Species-specific enzyme isoforms (e.g., Aneurinibacillus thermoaerophilus vs. Pseudomonas aeruginosa).
  • Assay design differences, such as substrate concentrations or incubation times . Validate findings using kinetic parameters (Km, Vmax) and cross-reference with structural data (e.g., active-site mutations) .

Methodological Notes

  • Critical controls : Include heat-inactivated enzymes and substrate-free reactions to rule out non-specific hydrolysis.
  • Quality assurance : Regularly verify GDP-α-D-mannose integrity via HPLC-UV and compare retention times with commercial standards .

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